molecular formula C6H15ClSn B036597 Triethyltin chloride CAS No. 994-31-0

Triethyltin chloride

Cat. No.: B036597
CAS No.: 994-31-0
M. Wt: 241.34 g/mol
InChI Key: PIMYDFDXAUVLON-UHFFFAOYSA-M
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Description

Triethyltin chloride, also known as this compound, is a useful research compound. Its molecular formula is C6H15ClSn and its molecular weight is 241.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5283. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • TETC has been shown to inhibit the proliferation of C6 glioma cells in vitro, potentially through mechanisms involving apoptosis and cell cycle arrest. This was observed in several studies, indicating its potential application in cancer research (Li Zhi, 2009), (Li Zhi-chao, 2009).

  • TETC has been implicated in neurological studies, where its neurotoxic properties, causing neuronal degradation and cerebral edema, have been examined. This has implications in studying the pathophysiology of aging and drug screening for age-induced brain disturbances (D. Bentué‐Ferrer et al., 1985), (L. Benoist et al., 1984).

  • In cellular studies, TETC has been found to alter intracellular concentrations of organic osmolytes, impacting ion and volume regulation and osmotic balance in astrocytes. This is crucial for understanding cell physiology and neurotoxicology (A. Brand et al., 1997).

  • TETC also affects mitochondrial functions, inhibiting ATP synthesis, and impacts the oxidative metabolism in neurons. These effects are significant for understanding mitochondrial dysfunctions in neurodegenerative diseases (M. Rose & W. Aldridge, 1972).

  • Additionally, TETC has been used to model cerebral edema in rats, useful for pharmacological screening of drugs used in aging and studying toxic auditory damage (A. Leow et al., 1979), (J. Young & L. Fechter, 1986).

Mechanism of Action

Target of Action

Triethyltin chloride (TET) is a highly neurotoxic compound that primarily targets the central nervous system . It exerts a powerful toxic action on the brain, particularly affecting the astrocytes , which are crucial for maintaining brain homeostasis and neuronal function .

Mode of Action

It is known to cause serious neuronal degeneration diseases . TET induces apoptosis in neuronal cells, which is regulated by a balance and cross-talk between NF-κB and MAPKs signaling pathways . This balance between these pathways may be involved in TET-induced apoptosis .

Biochemical Pathways

TET affects several biochemical pathways. It has been shown to cause neuronal death and glial reactivity . It also impacts the NF-κB and MAPKs signaling pathways, which play pivotal roles in the central nervous system . These pathways are involved in the regulation of various cellular processes, including inflammation, cell survival, and apoptosis .

Pharmacokinetics

It is known that tet is highly toxic and malodorous, and it is susceptible to hydrolysis .

Result of Action

The primary result of TET action is neuronal damage, leading to neurodegenerative processes, neuroinflammation, and oxidative stress . It causes diffuse hemorrhagic encephalopathy and a generalized progressive weakness that ends in death as the acute symptoms . Chronic symptoms include an interstitial edema confined to the white matter of the brain .

Action Environment

TET is an environmental contaminant that comes from industrial activities . Its action, efficacy, and stability can be influenced by environmental factors. For instance, TET exposure may occur through the food chain and/or contaminated water, as it has multiple applications in industry and agriculture .

Safety and Hazards

Triethyltin chloride is highly toxic. It is fatal if swallowed, in contact with skin, or if inhaled . It is also very toxic to aquatic life with long-lasting effects . Personal protective equipment, including face protection, is recommended when handling this compound .

Relevant Papers

Several papers have been published on this compound. For instance, a study titled “Autophagy in trimethyltin-induced neurodegeneration” discusses the role of autophagy following intoxication with trimethyltin chloride . Another paper titled “Effect of Trimethyltin Chloride on Slow Vacuolar (SV) Channels” investigates the effect of trimethyltin chloride on the slow vacuolar (SV) channels in vacuoles from red beet (Beta vulgaris L.) taproots .

Biochemical Analysis

Biochemical Properties

Triethyltin chloride has been found to interact with various components of animal tissues. In particular, it binds to all fractions of rat liver, brain, and kidney to different extents . Interestingly, it does not bind to a variety of other proteins .

Cellular Effects

The cellular metabolism of rat brain astrocytes is affected by this compound. When 5-week-old cultures were exposed to this compound, it was found that the major target of this compound at concentrations already causing morphological effects on cultured astrocytes is not the energy metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by altering the intracellular concentrations of organic osmolytes, such as myo-inositol, taurine, and hypotaurine . These compounds are part of the control of ion and volume regulation and osmotic balance in astrocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. For instance, 5-week-old cultures of rat brain astrocytes were exposed to this compound for acute (3 hours), 24 hours, or chronic treatment (8 days) .

Dosage Effects in Animal Models

The distribution of this compound in the rat, guinea pig, and hamster is not uniform, with the highest concentrations being in rat blood and the liver of all three species . This suggests that the effects of this compound may vary with different dosages in animal models.

Metabolic Pathways

It is known that this compound affects the cellular metabolism of rat brain astrocytes .

Transport and Distribution

This compound is not uniformly distributed in the rat, guinea pig, and hamster. The highest concentrations of this compound are found in rat blood and the liver of all three species .

Subcellular Localization

Subcellular fractionation of rat liver, brain, and kidney shows that this compound binds to all fractions to different extents . In the liver of the rat and guinea pig, the supernatant fraction contains the largest amount and the highest specific concentration .

Properties

IUPAC Name

chloro(triethyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C2H5.ClH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIMYDFDXAUVLON-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Sn](CC)(CC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8075043
Record name Stannane, chlorotriethyl-
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Molecular Weight

241.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

994-31-0
Record name Triethyltin chloride
Source CAS Common Chemistry
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Record name Triethyltin chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIETHYLTIN CHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5283
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Record name Stannane, chlorotriethyl-
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Record name Triethyltin chloride
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Record name TRIETHYLTIN CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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